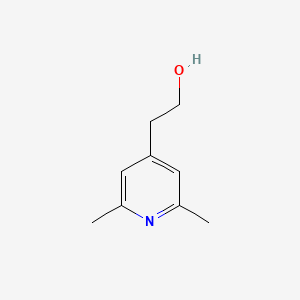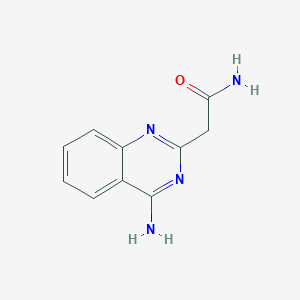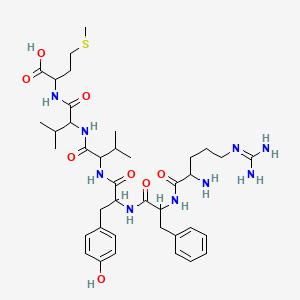
H-Arg-phe-tyr-val-val-met-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Arg-phe-tyr-val-val-met-oh is a peptide compound composed of the amino acids arginine, phenylalanine, tyrosine, valine, and methionine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Arg-phe-tyr-val-val-met-oh typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: H-Arg-phe-tyr-val-val-met-oh can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as iodoacetamide for cysteine modification, can be used.
Major Products:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified amino acid residues.
Scientific Research Applications
H-Arg-phe-tyr-val-val-met-oh has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-Arg-phe-tyr-val-val-met-oh involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may inhibit or activate enzymatic activity, alter cell signaling, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
H-Phe-Ile-Arg-Val-Val-Met-Tyr-Glu-Gly-Lys-Lys-OH: Another peptide with a similar sequence but additional amino acids, known for its angiogenic and cardiovascular properties.
H-Tyr-Phe-Val-Phe-OH: A peptide with a similar core sequence, used in studies of tyrosine oxidation.
Uniqueness: H-Arg-phe-tyr-val-val-met-oh is unique due to its specific sequence and the presence of arginine, which imparts distinct biological activities. The combination of hydrophobic and hydrophilic residues allows it to interact with a variety of molecular targets, making it versatile for research and therapeutic applications.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H59N9O8S/c1-22(2)31(36(53)44-28(38(55)56)17-19-57-5)48-37(54)32(23(3)4)47-35(52)30(21-25-13-15-26(49)16-14-25)46-34(51)29(20-24-10-7-6-8-11-24)45-33(50)27(40)12-9-18-43-39(41)42/h6-8,10-11,13-16,22-23,27-32,49H,9,12,17-21,40H2,1-5H3,(H,44,53)(H,45,50)(H,46,51)(H,47,52)(H,48,54)(H,55,56)(H4,41,42,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHSWWYUHREZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H59N9O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
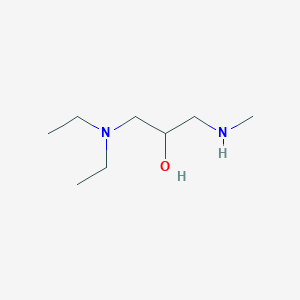
![2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12114187.png)


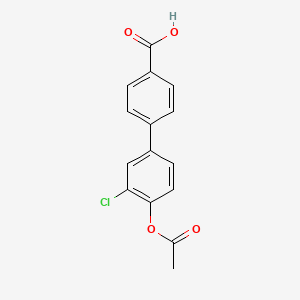
![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate](/img/structure/B12114207.png)

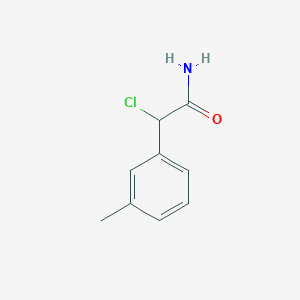
![3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12114221.png)
![2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]-](/img/structure/B12114229.png)

